ALD Film Crystallization Onset: Cp₃Sc vs. Sc(thd)₃ (β-Diketonate) Precursor
In a direct head-to-head ALD study depositing amorphous YScO₃ thin films, the Cp₃Sc + H₂O process produced films that began to crystallize at 800 °C, whereas films deposited using the β-diketonate precursor Sc(thd)₃ + O₃ remained fully amorphous at 800 °C and did not crystallize until 1000 °C [1]. This 200 °C difference in crystallization onset temperature is critical because crystallization significantly deteriorates the dielectric properties of the films [1]. The Cp₃Sc-based process also operated at a lower deposition temperature (300 °C) compared to the Sc(thd)₃ process (335–350 °C) [1].
| Evidence Dimension | ALD film crystallization onset temperature |
|---|---|
| Target Compound Data | 800 °C (Cp₃Sc + H₂O process) |
| Comparator Or Baseline | 1000 °C (Sc(thd)₃ + O₃ process); remained amorphous at 800 °C |
| Quantified Difference | ΔT_crystallization = 200 °C (Cp₃Sc-derived films crystallize 200 °C earlier) |
| Conditions | ALD YScO₃ thin films on Si; Cp₃Sc/H₂O at 300 °C vs. Sc(thd)₃/O₃ at 335–350 °C; post-deposition annealing |
Why This Matters
A lower crystallization onset temperature guides thermal budget decisions: Cp₃Sc is preferable when amorphous films are required up to 800 °C, while Sc(thd)₃ is required for applications demanding amorphous stability to 1000 °C.
- [1] Myllymäki, P.; Nieminen, M.; Niinistö, J.; Putkonen, M.; Kukli, K.; Niinistö, L. High-permittivity YScO₃ thin films by atomic layer deposition using two precursor approaches. Journal of Materials Chemistry, 2006, 16(6), 563–569. View Source
